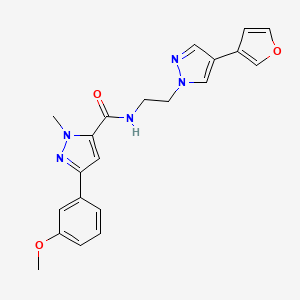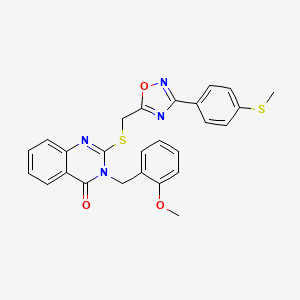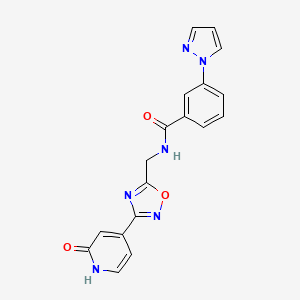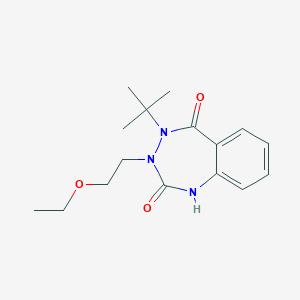![molecular formula C16H21N5O2 B2864858 5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole CAS No. 2416229-94-0](/img/structure/B2864858.png)
5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C16H21N5O2 and its molecular weight is 315.377. The purity is usually 95%.
BenchChem offers high-quality 5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Dyslipidemia Treatment
This compound has been identified as a potent and selective farnesoid X receptor (FXR) agonist . FXR agonists are known for their lipid-modulating properties, which can be beneficial in treating dyslipidemia. They can lower low-density lipoprotein (LDL) and triglycerides while raising high-density lipoprotein (HDL) levels in preclinical species .
Atherosclerosis Management
Due to its impact on plasma lipids, this molecule could be instrumental in managing atherosclerosis. By modifying lipid profiles, it can potentially reduce the risk of plaque formation in the arteries, which is a key factor in atherosclerosis .
Non-Alcoholic Fatty Liver Disease (NAFLD)
FXR agonists have been studied for their therapeutic potential in treating NAFLD. By influencing lipid metabolism, this compound could help in managing liver fat accumulation and improving liver function in NAFLD patients .
Kidney Health
Research indicates that FXR plays a role in kidney health and disease. As an FXR agonist, this compound could be a potential therapeutic target in kidney diseases, helping to maintain kidney function and prevent chronic kidney disease .
Drug Development for Fibrosis Diseases
The compound’s efficacy in modulating FXR activity makes it a candidate for drug development targeting fibrosis diseases. Fibrosis can occur in various organs, and FXR agonists can help in reducing fibrotic tissue formation .
Cholesterol Homeostasis
Maintaining cholesterol balance is crucial for cellular and systemic health. As an FXR agonist, this compound could contribute to cholesterol homeostasis, ensuring proper regulation of cholesterol synthesis and elimination .
Bile Acid Regulation
FXR is a key regulator of bile acid synthesis and secretion. By modulating FXR activity, this compound could help in regulating bile acid levels, which is important for digestion and the prevention of gallstones .
Mechanism of Action
Target of Action
The primary target of the compound “5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole” is the Farnesoid X receptor (FXR) . FXR is a member of the metabolic subfamily of nuclear receptors and plays a crucial role in regulating bile acid, lipid, and glucose homeostasis .
Mode of Action
As a synthetic FXR agonist, this compound binds to the FXR, activating it . The activation of FXR leads to changes in the expression of genes involved in lipid and glucose metabolism, which can result in profound effects on plasma lipids .
Biochemical Pathways
The activation of FXR by this compound affects several biochemical pathways. It can lead to a decrease in the levels of low-density lipoprotein (LDL) and very low-density lipoprotein (vLDL), and an increase in high-density lipoprotein (HDL) levels . These changes in lipid levels can have downstream effects on the development of atherosclerosis and other cardiovascular diseases .
Pharmacokinetics
The compound has robust lipid modulating properties and its preclinical ADME (Absorption, Distribution, Metabolism, and Excretion) properties are consistent with enabling once-daily dosing in humans . These properties suggest that the compound has good bioavailability, which is crucial for its effectiveness as a therapeutic agent .
Result of Action
The molecular and cellular effects of the compound’s action include a decrease in LDL and vLDL levels, and an increase in HDL levels . These changes can help to reduce the risk of developing atherosclerosis and other cardiovascular diseases .
properties
IUPAC Name |
5-cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O2/c1-22-15-9-14(17-10-18-15)21-6-4-11(5-7-21)8-13-19-16(23-20-13)12-2-3-12/h9-12H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGRCIHAQPFVUPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)N2CCC(CC2)CC3=NOC(=N3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopropyl-3-[[1-(6-methoxypyrimidin-4-yl)piperidin-4-yl]methyl]-1,2,4-oxadiazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[[2-(3-Fluorophenoxy)phenyl]methyl]oxirane-2-carboxamide](/img/structure/B2864778.png)
![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2,3-dihydro-1,4-oxazine-3-carboxylic acid](/img/structure/B2864779.png)
![N-(4-chlorobenzo[d]thiazol-7-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2864780.png)
![(2-bromophenyl)(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)methanone](/img/structure/B2864782.png)
![Methyl 3-[(3-fluorobenzyl)(methylsulfonyl)amino]thiophene-2-carboxylate](/img/structure/B2864783.png)

![4-[(2-Phenylethyl)amino]butanoic acid hydrochloride](/img/structure/B2864787.png)


![1-(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-((4-methoxyphenyl)sulfonyl)ethanone](/img/structure/B2864791.png)
![8-(3,5-dimethylphenyl)-1-methyl-3-[(2-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2864793.png)

